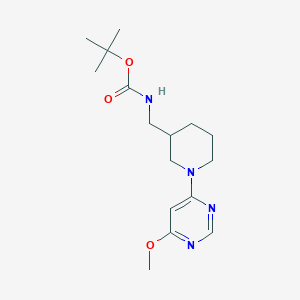![molecular formula C13H13FN2O2S B2425880 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide CAS No. 928001-76-7](/img/structure/B2425880.png)
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C13H13FN2O2S and a molecular weight of 280.32 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13FN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2 . This indicates that the molecule consists of a benzene ring sulfonamide group, an amino group, and a fluorobenzyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 163-165°C .Mechanism of Action
Target of Action
The primary target of 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide for lab experiments is its selectivity for the SMO receptor, which allows for precise targeting of the Hedgehog pathway. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have alternative mechanisms of Hedgehog pathway activation.
Future Directions
There are several potential future directions for research on 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development. Another area of interest is the use of this compound in combination with immunotherapy, which may enhance its anti-tumor effects. Additionally, further research is needed to determine the optimal dosing and treatment regimens for this compound in different types of cancer.
Synthesis Methods
The synthesis of 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide involves several steps, starting with the reaction of 4-fluorobenzylamine with 4-nitrobenzenesulfonyl chloride to yield 4-nitro-N-(4-fluorobenzyl)benzenesulfonamide. This compound is then reduced with iron powder and hydrochloric acid to produce 4-amino-N-(4-fluorobenzyl)benzenesulfonamide, which is subsequently treated with 4-fluorobenzaldehyde to yield the final product, this compound.
Scientific Research Applications
4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in cancer, particularly in the treatment of basal cell carcinoma (BCC). BCC is the most common type of skin cancer, and aberrant activation of the Hedgehog pathway has been implicated in its development. This compound has been shown to inhibit the growth of BCC cells in vitro and in vivo, and clinical trials have demonstrated its efficacy in treating advanced BCC.
Safety and Hazards
Properties
IUPAC Name |
4-amino-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVGDQJVTSQIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2425801.png)

![2-(1-cyclopropyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2425803.png)
![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2425804.png)

![[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2425808.png)





![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(carbamoylamino)-3-phenylpropanoate](/img/structure/B2425815.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole](/img/structure/B2425820.png)
